REACTION_CXSMILES
|
C(O)(=O)C1C(=CC=CC=1)C(O)=O.ClCl.[OH-].[Na+].[Cl:17][C:18]1[CH:19]=[C:20]([C:28]([OH:30])=[O:29])[C:21](=[CH:25][C:26]=1Cl)[C:22]([OH:24])=[O:23].ClC1C(Cl)=CC=C(C(O)=O)C=1C(O)=O.ClC1C=CC(Cl)=C(C(O)=O)C=1C(O)=O.ClC1C=C(C(O)=O)C(C(O)=O)=C(Cl)C=1Cl>O>[Cl:17][C:18]1[CH:19]=[C:20]([C:28]([OH:30])=[O:29])[C:21](=[CH:25][CH:26]=1)[C:22]([OH:24])=[O:23] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(C(=O)O)=CC1Cl)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(C(=O)O)=CC=C1Cl)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(C(=O)O)=C(C=C1)Cl)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(C(=O)O)=C1)C(=O)O)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 45° to 50°
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(C(=O)O)=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |